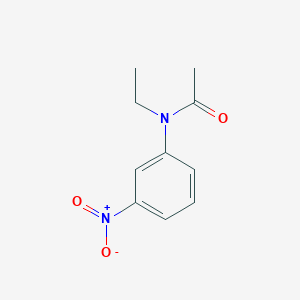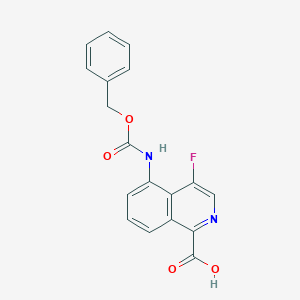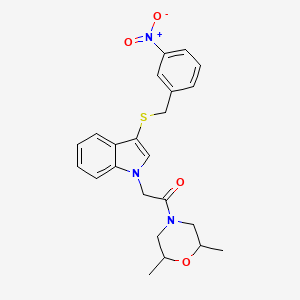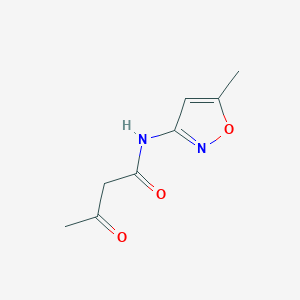![molecular formula C22H20FNO2 B2421326 N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine CAS No. 443645-13-4](/img/structure/B2421326.png)
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is also referred to as F-MDMB-BICA, and it belongs to the class of indole-3-carboxamides. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise.
作用機序
F-MDMB-BICA binds to the cannabinoid receptors in the brain, mimicking the effects of endocannabinoids. This binding activates the receptors, leading to a cascade of signaling events that modulate various physiological processes. The exact mechanism of action of F-MDMB-BICA is still under investigation, but it is believed to involve the activation of the CB1 and CB2 receptors.
Biochemical and Physiological Effects
F-MDMB-BICA has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of F-MDMB-BICA is its high affinity and selectivity for cannabinoid receptors. This makes it a useful tool for studying the role of cannabinoid receptors in various physiological processes. However, one of the limitations of F-MDMB-BICA is its limited solubility in water, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for the research on F-MDMB-BICA. One of the most promising directions is the development of new drugs based on F-MDMB-BICA for the treatment of various diseases. Another direction is the study of the effects of F-MDMB-BICA on various physiological processes, such as pain, inflammation, and appetite. Additionally, the development of new synthetic methods for F-MDMB-BICA could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, F-MDMB-BICA is a chemical compound that has shown potential therapeutic applications in scientific research. Its high affinity and selectivity for cannabinoid receptors make it a useful tool for studying the role of these receptors in various physiological processes. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise. There are several future directions for the research on F-MDMB-BICA, including the development of new drugs based on this compound and the study of its effects on various physiological processes.
合成法
The synthesis of F-MDMB-BICA involves several steps. Firstly, 4-fluorobenzyl chloride is reacted with 4-methoxybenzylamine to yield N-(4-fluorobenzyl)-4-methoxybenzylamine. Secondly, this intermediate is reacted with 1,1-bis(4-methoxyphenyl) methanone in the presence of a base to produce F-MDMB-BICA. The final product is purified using chromatography techniques to obtain a pure compound.
科学的研究の応用
F-MDMB-BICA has shown potential therapeutic applications in scientific research. One of the most promising applications is its use as a cannabinoid receptor agonist. Cannabinoid receptors are present in the central nervous system and play a role in various physiological processes such as pain, inflammation, and appetite. F-MDMB-BICA has demonstrated high affinity and selectivity for cannabinoid receptors, making it a potential candidate for the development of new drugs to treat various diseases.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-25-20-11-5-17(6-12-20)22(18-7-13-21(26-2)14-8-18)24-15-16-3-9-19(23)10-4-16/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBOTLJQXGWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)


![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)


![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)
